Cas no 862207-70-3 ((R,R)-Solifenacin Succinate)

(R,R)-Solifenacin Succinate is a selective muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB) syndrome. Its high specificity for the M3 receptor subtype minimizes anticholinergic side effects, enhancing patient tolerability. The (R,R)-enantiomer exhibits superior pharmacological activity compared to other stereoisomers, ensuring optimal efficacy at lower doses. The succinate salt form improves solubility and bioavailability, facilitating consistent therapeutic delivery. This compound demonstrates a favorable pharmacokinetic profile with once-daily dosing convenience. Its well-characterized synthesis and stability make it suitable for pharmaceutical formulations. Clinical studies confirm its effectiveness in reducing urinary frequency, urgency, and incontinence episodes while maintaining a manageable adverse event profile.
(R,R)-Solifenacin Succinate structure
(R,R)-Solifenacin Succinate structure
Product name:(R,R)-Solifenacin Succinate
CAS No:862207-70-3
MF:C27H32N2O6
MW:480.552787780762
CID:1059111

(R,R)-Solifenacin Succinate Chemical and Physical Properties

Names and Identifiers

    • (R,R)-Solifenacin Succinate
    • (3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline carboxylate succinate
    • (R,R)-Solifenacin Su
    • (1R,3′R)-Solifenacin succinate
    • Inchi: 1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1
    • InChI Key: RXZMMZZRUPYENV-UMIAIAFLSA-N
    • SMILES: C(C(=O)O)CC(=O)O.C(N1CCC2C=CC=CC=2[C@H]1C1C=CC=CC=1)(=O)O[C@H]1CN2CCC1CC2

Computed Properties

  • Exact Mass: 480.22600

Experimental Properties

  • PSA: 107.38000
  • LogP: 3.67650

(R,R)-Solifenacin Succinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179910-0.25g
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95%
0.25g
$120.0 2023-07-07
Enamine
EN300-1179910-0.1g
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95%
0.1g
$84.0 2023-07-07
Enamine
EBC-70073-50mg
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95.0%
50mg
$1255.0 2023-10-03
Enamine
EBC-70073-45mg
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95.0%
45mg
$1176.0 2023-10-03
1PlusChem
1P00GX9B-100mg
(1R,3'R)-Solifenacin Succinate
862207-70-3 95%
100mg
$161.00 2023-12-16
A2B Chem LLC
AH88799-10mg
(1R,3'R)-Solifenacin Succinate
862207-70-3
10mg
$327.00 2024-04-19
1PlusChem
1P00GX9B-250mg
(1R,3'R)-Solifenacin Succinate
862207-70-3 95%
250mg
$204.00 2023-12-16
A2B Chem LLC
AH88799-100mg
(1R,3'R)-Solifenacin Succinate
862207-70-3
100mg
$1746.00 2024-04-19
Enamine
EBC-70073-2mg
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95.0%
2mg
$120.0 2023-10-03
Enamine
EBC-70073-40mg
(3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, butanedioic acid
862207-70-3 95.0%
40mg
$1097.0 2023-10-03

Additional information on (R,R)-Solifenacin Succinate

Comprehensive Overview of (R,R)-Solifenacin Succinate (CAS No. 862207-70-3): Mechanism, Applications, and Innovations

(R,R)-Solifenacin Succinate (CAS No. 862207-70-3) is a stereoisomer of the widely used antimuscarinic agent, solifenacin succinate. This compound is specifically designed to target overactive bladder (OAB) syndrome, a condition affecting millions globally. The (R,R)-enantiomer exhibits enhanced selectivity for muscarinic receptors, particularly M3 subtypes, which are pivotal in regulating bladder muscle contractions. Its unique pharmacological profile has made it a subject of intense research in urology and neurology.

In recent years, the demand for precision medicine and enantiomer-specific therapeutics has surged, driven by the need to minimize side effects and improve efficacy. (R,R)-Solifenacin Succinate exemplifies this trend, as its optimized binding affinity reduces off-target interactions compared to racemic mixtures. This aligns with current patient-centric healthcare trends, where personalized treatment plans are prioritized. Clinicians and researchers frequently search for terms like "solifenacin enantiomers benefits" or "CAS 862207-70-3 pharmacology," reflecting growing interest in stereochemistry's role in drug development.

The synthesis of (R,R)-Solifenacin Succinate involves asymmetric catalysis, a hotspot in green chemistry innovations. Modern synthetic routes emphasize atom economy and reduced waste, addressing environmental concerns in pharmaceutical manufacturing. This resonates with the industry's shift toward sustainable APIs (Active Pharmaceutical Ingredients), a topic frequently queried in AI-driven drug discovery platforms. Furthermore, its succinate salt form enhances solubility and bioavailability, critical factors for oral formulations—a key consideration for patients seeking convenient OAB treatments.

From a clinical perspective, (R,R)-Solifenacin Succinate demonstrates superior uroselectivity, reducing common anticholinergic side effects such as dry mouth and constipation. This advantage is often highlighted in patient forums and medical SEO content, where queries like "best-tolerated OAB drug" dominate. Additionally, its potential applications in neurogenic bladder management are under investigation, tapping into the broader neurological disorder therapeutics market.

Regulatory approvals for enantiopure drugs like (R,R)-Solifenacin Succinate require rigorous chiral analysis, leveraging techniques such as HPLC and X-ray crystallography. These methods ensure compliance with ICH guidelines, a recurring theme in pharma quality control searches. The compound's CAS No. 862207-70-3 serves as a vital identifier in global substance databases, facilitating cross-referencing in patent literature and non-clinical studies.

Emerging research explores drug-device combinations incorporating (R,R)-Solifenacin Succinate, such as smart drug delivery systems for controlled release. This intersects with the booming digital health sector, where wearable technologies and IoT-enabled therapeutics are gaining traction. Such innovations address frequent patient inquiries about "long-acting OAB solutions" and "minimizing daily pill burden."

In summary, (R,R)-Solifenacin Succinate (CAS No. 862207-70-3) represents a convergence of stereoselective pharmacology, sustainable manufacturing, and patient-focused design. Its development underscores the industry's commitment to targeted therapies while addressing contemporary challenges like environmental impact and treatment adherence. As search trends evolve, this compound remains a benchmark for next-generation urological agents.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.